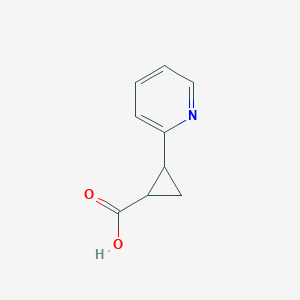

2-(Pyridin-2-yl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyridin-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZMEVZZAIRAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731811-62-4 | |

| Record name | rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Pyridin-2-yl)cyclopropanecarboxylic acid CAS 90563-75-0 properties

An In-depth Technical Guide to 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid (CAS 90563-75-0)

Introduction

This compound, identified by CAS Number 90563-75-0, is a heterocyclic organic compound that incorporates three key functional moieties: a pyridine ring, a cyclopropane ring, and a carboxylic acid. This unique combination of a conformationally constrained aliphatic ring system and an aromatic, basic nitrogen heterocycle makes it a valuable building block in medicinal chemistry and materials science. The pyridine ring is a common feature in numerous pharmaceuticals, acting as a hydrogen bond acceptor and participating in π-stacking interactions[1][2]. The cyclopropane ring serves as a rigid scaffold, often introduced into drug candidates to improve metabolic stability, enhance potency, and fine-tune solubility and lipophilicity[3]. This guide provides a comprehensive overview of the known properties, potential synthesis, reactivity, and safety considerations for this compound, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The compound exists as a white solid or powder at room temperature[4]. Its core structure consists of a cyclopropane ring substituted at the 2-position with a pyridin-2-yl group and at the 1-position with a carboxylic acid.

Molecular Structure

Caption: Chemical structure of this compound.

Data Summary

All quantitative data for the compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 90563-75-0 | [4][5][6][7] |

| Molecular Formula | C₉H₉NO₂ | [4][5][7] |

| Molecular Weight | 163.17 g/mol | [5][7] |

| Appearance | White powder / solid | [4][5] |

| Purity | ≥97% | [4][7][8] |

| InChI Key | ZFZMEVZZAIRAHE-UHFFFAOYSA-N | [5] |

| SMILES | OC(C1CC1C2=CC=CC=N2)=O | [5] |

| Storage | Store at room temperature | [4] |

Synthesis and Manufacturing

Conceptual Synthetic Workflow

A likely approach would involve the reaction of a Michael acceptor, such as an acrylate ester bearing a pyridin-2-yl group, with a sulfur ylide or through a Simmons-Smith-type reaction. An alternative, classical approach involves the reaction of diethyl malonate with a suitable 1,2-dihaloethane derivative of pyridine, followed by hydrolysis and decarboxylation[9].

Caption: Potential reactivity and derivatization pathways.

Applications and Research Interest

The primary application for this compound is in research and development, particularly for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.[4][10] Pyridine carboxylic acid isomers and their derivatives are scaffolds that have led to a multitude of drugs for treating a wide range of diseases.[1] The incorporation of a cyclopropane ring can confer advantageous properties, making this compound a desirable starting material for generating libraries of new chemical entities for high-throughput screening. Its structural motifs are relevant to the discovery of new enzyme inhibitors and other bioactive molecules.[1][2]

Spectral Data Analysis (Expected)

While specific spectra for this compound are not publicly available in the search results, its structure allows for the prediction of key features in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers may provide compound-specific spectral data upon request.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad O–H stretching absorption for the carboxylic acid from approximately 2500–3300 cm⁻¹. A strong C=O stretching band should appear around 1710 cm⁻¹ if the acid exists as a hydrogen-bonded dimer. Characteristic absorptions for the pyridine ring (C=C and C=N stretching) would be observed in the 1400–1600 cm⁻¹ region.[12]

-

¹H NMR Spectroscopy: The most downfield signal would be the acidic proton of the carboxyl group, typically appearing as a broad singlet above 12 ppm. The four protons on the pyridine ring would resonate in the aromatic region (approx. 7.0–8.5 ppm). The four protons of the cyclopropane ring would appear in the upfield region, with their exact chemical shifts and coupling patterns being complex due to the diastereotopic nature and influence of the adjacent substituents.

-

¹³C NMR Spectroscopy: The carboxyl carbon would give a signal in the 165–185 δ range.[12] The carbons of the pyridine ring would appear between approximately 120–150 δ. The three carbons of the cyclopropane ring would be found significantly upfield.

Safety and Handling

Comprehensive toxicological properties of this specific product have not been fully investigated.[10] However, available safety data sheets (SDS) provide crucial handling information.

-

Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[5] It may cause an allergic skin reaction and serious eye irritation.[10] It is also considered an irritant to mucous membranes and the upper respiratory tract.[10]

-

GHS Pictograms: GHS06 (skull and crossbones) for acute toxicity.[5]

-

Handling Precautions: Use only in a chemical fume hood.[10][13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[10][14] Avoid breathing dust and prevent contact with skin and eyes.[10][14] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][13][15]

-

Decomposition: Under fire conditions, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[10]

Conclusion

This compound is a specialized chemical intermediate with significant potential for applications in drug discovery and organic synthesis. Its value lies in the strategic combination of a biologically relevant pyridine heterocycle and a conformationally rigid cyclopropane ring. While detailed synthetic and reactivity studies are not widely published, its behavior can be reliably predicted from the known chemistry of its constituent functional groups. Proper safety protocols must be strictly followed during its handling and use in any research or development setting.

References

- 2-Pyridin-2-yl-cyclopropanecarboxylic acid. Sigma-Aldrich.

- This compound CAS NO.90563-75-0. LookChem.

- This compound Safety Data Sheet.

- Cyclopropanecarboxylic acid chloride Safety D

- This compound Product Page. AbacipharmTech.

- BLD Pharmatech Co., Limited Product Listing. ChemBuyersGuide.com.

- 90563-75-0 CAS Manufactory. ChemicalBook.

- Cyclopropanecarboxylic acid Safety D

- 2-(Pyridin-2-yl)benzoic acid Product Page. AbacipharmTech.

- 90563-75-0 | this compound. BLD Pharm.

- 2-Pyridinecarboxylic acid Safety D

- This compound. Appretech Scientific Limited.

- This compound,90563-75-0. Amadis Chemical.

- Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure.

- 1-(Pyridin-2-yl)

- cyclopropanecarboxylic acid. Organic Syntheses Procedure.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry.

- Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum. ChemicalBook.

- 2-Pyridinecarboxylic acid Spectra. SpectraBase.

- Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY D

- 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid. PubChem.

- 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. PubChem.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

- Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. SciSpace.

- 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid. Benchchem.

- Mass spectrum of Jasmolin I. NIST WebBook.

- Spectroscopy of Carboxylic Acids and Nitriles.

- WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry.

- Cyclopropanecarboxylic acids and deriv

- Pyridinecarboxylic acid. Wikipedia.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopropanecarboxylic acids and derivatives | Fisher Scientific [fishersci.com]

- 4. This compound, CasNo.90563-75-0 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 5. 2-Pyridin-2-yl-cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. appretech.com [appretech.com]

- 8. This compound,90563-75-0-Amadis Chemical [amadischem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. matrixscientific.com [matrixscientific.com]

- 11. 90563-75-0|this compound|BLD Pharm [bldpharm.com]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

Synthesis of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid: Strategies, Mechanisms, and Protocols for Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(pyridin-2-yl)cyclopropane scaffold is a privileged structural motif in medicinal chemistry, most notably as a critical building block for the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. The precise stereochemical configuration of this cyclopropane ring is paramount to the drug's efficacy, making its stereoselective synthesis a topic of significant interest and challenge. This technical guide provides an in-depth analysis of the primary synthetic strategies for accessing 2-(pyridin-2-yl)cyclopropanecarboxylic acid and its derivatives. We will explore direct asymmetric cyclopropanation of 2-vinylpyridine using transition metal catalysis, the application of chiral auxiliaries to direct stereochemistry, and emerging biocatalytic approaches. Each section elucidates the underlying mechanisms, explains the rationale behind experimental choices, and provides detailed, field-proven protocols to empower researchers in the synthesis of this vital pharmaceutical intermediate.

Introduction: Strategic Importance in Drug Development

Cyclopropane rings are conformationally constrained structures that are frequently incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune physicochemical properties. When functionalized with a pyridyl group, the resulting molecule combines the rigidity of the cyclopropane with the hydrogen bonding and aromatic interaction capabilities of the pyridine ring. This combination is exemplified in the structure of Niraparib, an FDA-approved therapy for ovarian cancer, where the 2-(pyridin-2-yl)cyclopropane moiety is essential for binding to the PARP enzyme.

The primary synthetic challenge lies in controlling the relative and absolute stereochemistry of the two stereocenters on the cyclopropane ring. The development of robust, scalable, and stereoselective methods is therefore a critical objective for process chemists and medicinal scientists. This guide will focus on the most effective and innovative solutions to this challenge.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to the main forward-synthesis strategies.

Caption: Retrosynthetic pathways for this compound.

-

Strategy A: Direct Catalytic Cyclopropanation. This is the most atom-economical approach, involving the reaction of a carbene precursor, typically ethyl diazoacetate (EDA), with 2-vinylpyridine. The core challenge is achieving high diastereo- and enantioselectivity, which is governed by the choice of a chiral catalyst.

-

Strategy B: Chiral Auxiliary-Mediated Synthesis. In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of the cyclopropanation reaction. While often involving more steps, this method can provide excellent stereocontrol.[1][2]

Strategy A: Asymmetric Transition Metal-Catalyzed Cyclopropanation

The direct cyclopropanation of olefins with diazo compounds is a powerful C-C bond-forming reaction. The mechanism proceeds via the formation of a highly reactive metal-carbene intermediate, which then transfers the carbene moiety to the olefin. The geometry of the catalyst's chiral ligand dictates the facial selectivity of the carbene transfer, thereby controlling the enantiomeric purity of the product.

Caption: General mechanism for metal-catalyzed cyclopropanation.

Several transition metals, including rhodium, copper, ruthenium, and cobalt, have been shown to be effective. For the synthesis of pyridyl cyclopropanes, cobalt and ruthenium-based catalysts have demonstrated particularly high efficacy.[3][4][5]

Cobalt(II)-Based Metalloradical Catalysis

Recent advances have shown that Co(II) complexes supported by D₂-symmetric chiral amidoporphyrin ligands are highly effective for the asymmetric cyclopropanation of a wide range of alkenes, including heteroaryl-substituted ones.[5] This system operates via a metalloradical mechanism, activating even in situ-generated diazomethanes at room temperature.

Ruthenium(II)-Pheox Catalysis

Chiral ruthenium(II)-bis(oxazolinyl)phenyl (Pheox) complexes are also powerful catalysts for this transformation. They furnish highly functionalized cyclopropanes in high yields and with excellent enantioselectivity (ee).[3][4]

Data Summary: Asymmetric Cyclopropanation

| Catalyst System | Substrate | Diazo Reagent | Yield | dr (trans:cis) | ee (trans) | Reference |

| Co(II)-Porphyrin | Styrene | 2-(Diazomethyl)pyridine | 95% | >20:1 | 98% | [5] |

| Ru(II)-Pheox | 2-Bromo-allylbenzene | Ethyl Diazoacetate | 97% | 53:47 | 99% | [3][4] |

| Rh₂(OAc)₄ / Sulfide | Electron Deficient Alkenes | Ethyl Diazoacetate | High | Variable | (Achiral) | [6] |

Note: Data for the specific reaction with 2-vinylpyridine may vary and requires optimization. The data presented demonstrates the capability of these catalytic systems with analogous substrates.

Detailed Protocol: Asymmetric Cyclopropanation using a Generic Chiral Catalyst

Disclaimer: This protocol is a representative example based on established methodologies for catalytic cyclopropanation.[3][4] It must be adapted and optimized for the specific catalyst and scale used. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.

-

Catalyst Preparation: In a nitrogen-flushed, oven-dried Schlenk flask, add the chiral catalyst (e.g., Ru(II)-Pheox complex, 1-2 mol%).

-

Reaction Setup: Add anhydrous dichloromethane (DCM) to dissolve the catalyst. To this solution, add freshly distilled 2-vinylpyridine (1.0 equiv).

-

Diazo Addition: Prepare a solution of ethyl diazoacetate (EDA, 1.2-1.5 equiv) in anhydrous DCM in a separate flask. Using a syringe pump, add the EDA solution dropwise to the reaction mixture over a period of 4-8 hours.

-

Causality: Slow addition of the diazo compound is crucial. It maintains a low concentration of the highly reactive carbene intermediate, minimizing side reactions such as the dimerization of the carbene (to form diethyl fumarate and maleate).[7]

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of an aliquot.

-

Workup: Once the 2-vinylpyridine is consumed, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product (ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate) by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis and trans diastereomers.

Strategy B: Synthesis via Chiral Auxiliaries

An alternative to asymmetric catalysis is the use of a chiral auxiliary. This approach employs a recoverable chiral molecule that directs the stereochemistry of a reaction before being cleaved. A powerful example is the aldol-cyclopropanation-retro-aldol sequence.[1][2]

Caption: Asymmetric synthesis workflow using a temporary stereocenter.

Workflow Explanation:

-

Aldol Addition: An enantiopure N-acyl oxazolidinone (the chiral auxiliary) undergoes a stereoselective aldol reaction with an α,β-unsaturated aldehyde to create a syn-aldol product. This introduces a 'temporary' β-hydroxyl stereocenter.[2]

-

Directed Cyclopropanation: The newly formed hydroxyl group directs the cyclopropanating reagent (e.g., from the Simmons-Smith reaction) to one face of the double bond, resulting in a highly diastereoselective cyclopropanation.

-

Retro-Aldol Cleavage: The temporary stereocenter is removed via a retro-aldol reaction, releasing the enantiopure cyclopropane carboxaldehyde and recovering the chiral auxiliary for reuse. The aldehyde can then be oxidized to the target carboxylic acid.

This methodology provides a powerful, albeit longer, route to enantiomerically pure cyclopropanes and has been successfully applied to the synthesis of natural products.[2]

Final Step: Hydrolysis to the Carboxylic Acid

Most cyclopropanation strategies yield an ester derivative. The final step is a straightforward saponification to obtain the desired carboxylic acid.

Detailed Protocol: Ester Hydrolysis

-

Setup: In a round-bottom flask, dissolve the purified ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Saponification: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equiv) to the solution. Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction mixture to 0 °C and carefully acidify to pH ~5-6 with 1M hydrochloric acid (HCl). The product may precipitate or can be extracted.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Conclusion and Future Outlook

The synthesis of this compound is a well-addressed challenge in modern organic synthesis, driven by its importance in pharmaceuticals like Niraparib. Direct asymmetric catalysis, particularly with cobalt and ruthenium systems, offers the most efficient route, delivering high stereoselectivity in a single step. For cases where absolute stereocontrol is difficult to achieve catalytically, multi-step chiral auxiliary methods provide a reliable alternative.

Future research will likely focus on the development of more sustainable and cost-effective catalysts, including biocatalytic routes using engineered enzymes that can operate under mild, aqueous conditions.[8] The continued refinement of these synthetic methodologies will be crucial for ensuring a stable and efficient supply chain for life-saving medicines.

References

-

A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications (RSC Publishing). Available at: [Link]

-

Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Patsnap Eureka. Available at: [Link]

- A kind of synthetic method for preparing Niraparib. Google Patents.

-

Cyclopropanation of 2‐halogenated derivatives 1 with ethyl... ResearchGate. Available at: [Link]

-

A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Advances (RSC Publishing). Available at: [Link]

-

(PDF) Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. ResearchGate. Available at: [Link]

- A novel synthetic method for preparing an anticancer medicine Niraparib. Google Patents.

- Processes for the preparation of Niraparib and intermediates thereof. Google Patents.

-

Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. Available at: [Link]

-

Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

A novel asymmetric synthesis of substituted cyclopropanes. Journal of the American Chemical Society. Available at: [Link]

-

Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. PMC - NIH. Available at: [Link]

-

Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC - NIH. Available at: [Link]

-

Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC - NIH. Available at: [Link]

Sources

- 1. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Significance of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its distinct molecular architecture, explore rational synthetic approaches, and discuss its potential as a valuable scaffold in modern drug discovery, grounded in the established significance of its constituent pyridine and cyclopropane moieties.

Introduction: The Strategic Combination of Pyridine and Cyclopropane Moieties

This compound, with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol , represents a fascinating convergence of two privileged structural motifs in medicinal chemistry: the pyridine ring and the cyclopropane ring.[1][2] The pyridine nucleus is a ubiquitous feature in a vast array of natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve water solubility.[2][3][4] The cyclopropane ring, a small, strained carbocycle, offers a rigid scaffold that can lock a molecule into a bioactive conformation, enhance metabolic stability, and improve binding potency by acting as a conformationally restricted linker.[5] The strategic combination of these two fragments in this compound presents a unique scaffold for the design of novel therapeutics with potentially enhanced pharmacological profiles.

Molecular Structure and Stereoisomerism

The molecular structure of this compound is characterized by a cyclopropane ring substituted with a pyridin-2-yl group and a carboxylic acid group at adjacent positions. This arrangement gives rise to stereoisomerism, a critical consideration in drug design as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic properties.

The presence of two chiral centers on the cyclopropane ring means that this compound can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These can be grouped into two pairs of enantiomers (cis and trans diastereomers). The relative orientation of the pyridine and carboxylic acid groups (either on the same side or on opposite sides of the cyclopropane ring) defines these diastereomers, which will have distinct physical and biological properties. The ability to selectively synthesize and isolate these stereoisomers is crucial for structure-activity relationship (SAR) studies.[6]

Key Structural Features:

| Feature | Description | Reference |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| Core Scaffolds | Pyridine, Cyclopropanecarboxylic Acid | [3][5] |

| Key Functional Groups | Carboxylic Acid, Pyridinyl Nitrogen | [6] |

| Stereochemistry | Two chiral centers, leading to cis/trans diastereomers and enantiomers. | [6] |

Synthetic Pathways: A Strategic Approach

The synthesis of this compound can be strategically approached through the cyclopropanation of a suitable pyridine-containing alkene, followed by functional group manipulation. A highly plausible and efficient method involves the rhodium(II)-catalyzed reaction of 2-vinylpyridine with ethyl diazoacetate, followed by the hydrolysis of the resulting ethyl ester.[7][8]

Figure 1: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Rh(II)-Catalyzed Cyclopropanation and Hydrolysis

Part A: Synthesis of Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate

-

Reaction Setup: To a solution of 2-vinylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a rhodium(II) catalyst, for example, rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.5-1 mol%).

-

Addition of Diazoacetate: Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump. The slow addition is crucial to control the concentration of the reactive carbene intermediate and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete after the addition of the diazoacetate is finished.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate as a mixture of diastereomers.

Part B: Hydrolysis to this compound

-

Saponification: Dissolve the purified ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide (NaOH, 2-3 eq), and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the hydrolysis by TLC until the starting ester is no longer detectable.

-

Workup and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.

-

Acidification: Carefully acidify the aqueous layer to a pH of approximately 4-5 with a suitable acid (e.g., 1M HCl). The product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Spectroscopic and Analytical Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the δ 7.0-8.5 ppm region), the cyclopropane ring protons (in the upfield region, δ 1.0-3.0 ppm), and a broad singlet for the carboxylic acid proton (δ > 10 ppm). The coupling patterns of the cyclopropane protons will be complex and indicative of the cis/trans stereochemistry. |

| ¹³C NMR | Resonances for the pyridine ring carbons (δ 120-150 ppm), the cyclopropane carbons (δ 10-40 ppm), and the carbonyl carbon of the carboxylic acid (δ > 170 ppm). |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and characteristic C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹).[6][9] |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 163. A common fragmentation pattern for carboxylic acids is the loss of a hydroxyl group (M-17) or a carboxyl group (M-45).[10][11] |

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and physicochemical properties of this compound make it a compelling building block for the design of novel therapeutic agents. Its potential applications span several areas of drug discovery.

Sources

- 1. 2-Pyridin-2-yl-cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

Physical and chemical properties of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid

An In-Depth Technical Guide to 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid: Properties, Reactivity, and Applications

Introduction

This compound is a heterocyclic compound featuring a unique combination of three structurally significant motifs: a pyridine ring, a cyclopropane ring, and a carboxylic acid. This distinct architecture makes it a molecule of considerable interest to researchers in medicinal chemistry and drug development. The pyridine ring, a common scaffold in pharmaceuticals, can engage in hydrogen bonding and π-π stacking interactions, influencing solubility and target binding.[1] The cyclopropane ring acts as a rigid, three-dimensional bioisostere for phenyl groups or gem-dimethyl groups, often enhancing metabolic stability, potency, and membrane permeability while reducing off-target effects.[2] The carboxylic acid group provides a key site for salt formation, esterification, or amide coupling, enabling the synthesis of diverse derivatives and prodrugs.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, explores its spectroscopic signature and reactivity, and discusses its potential applications, offering a technical resource for scientists engaged in synthetic chemistry and drug discovery.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and application in research. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [3][4] |

| Molecular Weight | 163.17 g/mol | [3][4] |

| CAS Number | 90563-75-0 | [4] |

| Appearance | Solid | [3] |

| Purity | ≥98% (typical) | [4] |

| pKa | The pKa of the carboxylic acid is expected to be around 4.5-5.0, similar to unsubstituted cyclopropanecarboxylic acid (pKa ≈ 4.65).[5] The pyridine nitrogen provides a basic site, with an expected pKa for its conjugate acid around 5.0-5.5. | |

| Solubility | Soluble in many organic solvents. Solubility in aqueous solutions is pH-dependent, increasing at pH values above the carboxylic acid pKa and below the pyridine conjugate acid pKa. | [6] |

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. The expected spectral data for this compound are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[7][8]

-

C=O Stretch: A strong, sharp absorption should appear between 1710 and 1760 cm⁻¹. The exact position depends on the degree of hydrogen bonding, with dimeric forms typically absorbing around 1710 cm⁻¹.[7][8]

-

C=N and C=C Stretches: Aromatic ring stretching from the pyridine moiety will be visible in the 1400-1600 cm⁻¹ region.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically around 12 δ, which would disappear upon shaking the sample with D₂O.[7]

-

Pyridine Protons: Four distinct signals are anticipated in the aromatic region (7.0-8.5 δ), corresponding to the four protons on the pyridine ring. The proton adjacent to the nitrogen atom will be the most downfield.[9]

-

Cyclopropane Protons (-CH-): The protons on the three-membered ring will appear in the upfield region, likely between 1.0 and 3.0 δ, exhibiting complex splitting patterns (multiplets) due to geminal and vicinal coupling.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): The carboxylic acid carbon is expected to resonate in the 165-185 δ range.[7]

-

Pyridine Carbons: Five signals are expected in the aromatic region (120-150 δ).

-

Cyclopropane Carbons (-CH-): The carbons of the cyclopropane ring will appear in the upfield region, typically between 10 and 35 δ.

-

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (163.17). Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the cyclopropane ring.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three primary functional components: the carboxylic acid, the pyridine ring, and the cyclopropane ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid is the most reactive site for synthetic modification.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) or using coupling agents will yield the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid with reagents like HOBT/EDCI followed by the addition of an amine produces amides.[10]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Pyridine Ring

The pyridine nitrogen is basic and nucleophilic.

-

Salt Formation: It will react with strong acids to form pyridinium salts.

-

N-Oxidation: Treatment with an oxidizing agent like m-CPBA can form the corresponding pyridine N-oxide.

The Role of the Cyclopropane Ring

The cyclopropane ring is generally stable under common reaction conditions. Its primary role is to serve as a rigid scaffold, locking the relative orientation of the pyridine and carboxylic acid groups, which is a crucial aspect of rational drug design.[2]

Caption: Key reaction pathways for this compound.

Synthesis and Experimental Protocols

Below is a representative experimental protocol for a common derivatization reaction, demonstrating the practical application of its chemical properties.

Protocol: Synthesis of Methyl 2-(Pyridin-2-yl)cyclopropanecarboxylate

This protocol describes the acid-catalyzed esterification of the title compound. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Step 1: Reagent Preparation

-

Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

-

Rationale: Methanol serves as both the solvent and the reactant. Anhydrous conditions are crucial to prevent the reverse hydrolysis reaction and drive the equilibrium towards the ester product.

-

Step 2: Catalyst Addition

-

Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (0.1 eq) dropwise.

-

Rationale: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is exothermic, so cooling prevents potential side reactions.

-

Step 3: Reaction

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is used to confirm the consumption of the starting material.

-

Step 4: Work-up and Neutralization

-

Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Rationale: Neutralization quenches the catalyst and removes any remaining acidic starting material, facilitating extraction.

-

Step 5: Extraction

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.

-

Rationale: The ester product is more soluble in the organic phase, allowing for its separation from inorganic salts and residual methanol in the aqueous phase.

-

Step 6: Purification

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography.

-

Rationale: Drying removes residual water. Column chromatography separates the desired ester from any unreacted starting material or byproducts, yielding the pure product.

-

Caption: Workflow for the esterification of this compound.

Applications in Research and Drug Development

The structural motifs within this compound are highly valued in modern drug design.

-

Privileged Scaffolds: Both pyridine and cyclopropane rings are considered "privileged scaffolds" because they are frequently found in biologically active compounds.[1][12] Pyridine derivatives are used as antimicrobial, anti-inflammatory, and anticancer agents.[13]

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism that would otherwise be susceptible to oxidation in more flexible alkyl or aromatic analogs, thereby improving a drug candidate's pharmacokinetic profile.[2][13]

-

Conformational Rigidity: The rigid cyclopropane ring reduces the number of accessible conformations, which can lead to higher binding affinity for a biological target by minimizing the entropic penalty of binding.[2]

This molecule serves as a valuable building block for creating libraries of compounds for high-throughput screening. By modifying the carboxylic acid group, researchers can systematically explore structure-activity relationships (SAR) to develop potent and selective therapeutic agents.

Safety and Handling

According to its Safety Data Sheet, this compound is classified as acutely toxic if swallowed (GHS06).[3]

-

Signal Word: Danger

-

Hazard Statement: H301 (Toxic if swallowed).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated fume hood. In case of ingestion, rinse the mouth and seek immediate medical attention.[3]

References

-

This compound. (n.d.). Appretech Scientific Limited. Retrieved January 11, 2026, from [Link]

-

2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). MDPI. Retrieved January 11, 2026, from [Link]

-

Cyclopropanecarboxylic acid. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

- Process for the preparation of pyridine-2-carboxylic-acid derivatives. (1987). Google Patents.

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. Retrieved January 11, 2026, from [Link]

-

Material Safety Data Sheet Cyclopropanecarboxylic Acid. (n.d.). West Liberty University. Retrieved January 11, 2026, from [Link]

-

1-(Pyridin-2-yl)cyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996). Google Patents.

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). SciSpace. Retrieved January 11, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. (2002). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Spectroscopy Data for Undergraduate Teaching. (2023). ERIC. Retrieved January 11, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved January 11, 2026, from [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). RSC Publishing. Retrieved January 11, 2026, from [Link]

-

Cyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Pyridin-2-yl-cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. appretech.com [appretech.com]

- 5. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 12. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

A Guide to Pyridinyl Cyclopropane Compounds: From Discovery to Modern Drug Development

Abstract

The fusion of a pyridine ring and a cyclopropane moiety creates the pyridinyl cyclopropane scaffold, a structural motif of significant and growing importance in medicinal chemistry. This guide provides an in-depth technical exploration of the discovery, historical development, and synthetic evolution of these compounds. We will delve into the causality behind experimental choices in their synthesis, from early methodologies to modern asymmetric and biocatalytic strategies. Furthermore, this document will illuminate the unique physicochemical properties conferred by the cyclopropane ring that make this scaffold a "privileged" structure in drug design, enhancing metabolic stability, potency, and conformational rigidity. Through specific case studies and detailed protocols, this guide serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage the therapeutic potential of pyridinyl cyclopropane compounds.

Introduction: The Strategic Fusion of Two Pharmacophores

In the landscape of pharmaceutical sciences, the pyridine ring is a cornerstone, recognized as the second most abundant nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its prevalence stems from its unique electronic properties, its role as a hydrogen bond acceptor, and its contribution to the metabolic stability and solubility of drug candidates.[3] Separately, the cyclopropane ring, though deceptively simple, is a powerful tool in medicinal chemistry.[4] This three-membered carbocycle introduces conformational rigidity, improves metabolic stability by blocking sites of oxidation, and can enhance binding potency by optimizing the orientation of substituents.[5][6]

The strategic combination of these two motifs gives rise to pyridinyl cyclopropane compounds, a class of molecules that has garnered substantial interest.[1] This fusion provides a three-dimensional architecture that is highly valuable for exploring chemical space in drug discovery, offering a rigid scaffold to present pharmacophoric elements to biological targets with high precision.[1][7] This guide traces the journey of these compounds from their synthetic origins to their current status as key components in advanced drug candidates.

Historical Perspective and the Evolution of Synthesis

The history of pyridinyl cyclopropanes is intrinsically linked to the broader history of cyclopropane synthesis itself, which dates back to August Freund's first synthesis of the parent cyclopropane in 1881.[8][9] Early methods for creating substituted cyclopropanes often involved intramolecular cyclizations or additions of carbenes to olefins, which, while effective, often lacked stereocontrol and were limited in scope, especially when dealing with the electronic properties of a pyridine ring.

A significant challenge in the synthesis of pyridinyl cyclopropanes was the development of methods that could tolerate the pyridine nitrogen, which can coordinate to metal catalysts and interfere with reactions. Furthermore, achieving high levels of stereoselectivity—controlling the three-dimensional arrangement of atoms—was a critical hurdle, as the specific stereoisomer of a drug is often responsible for its therapeutic effect.[10]

Breakthroughs in Asymmetric Synthesis

The advent of transition-metal catalyzed cyclopropanation represented a major leap forward. Catalysts based on rhodium, copper, and ruthenium became instrumental. For example, the use of chiral ligands, such as pyridine-oxazoline derivatives, in combination with metal catalysts allowed for the asymmetric cyclopropanation of olefins with diazo compounds, yielding chiral cyclopropanes with good to excellent enantioselectivity.[11][12]

However, the synthesis of pyridinyl cyclopropanes often presented unique challenges. For instance, in the development of an advanced drug candidate by Pfizer, the stereoselective cyclopropanation to form a trisubstituted cyclopropane containing a pyridine moiety was described as the "most challenging step."[10] After extensive screening, a ruthenium catalyst with a PyBox ligand was found to be effective, though the diastereomeric and enantiomeric excesses were moderate.[10] This highlights the intricate catalyst-substrate interactions that must be optimized for these specific scaffolds.

The Rise of Biocatalysis

More recently, biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral pyridinyl cyclopropanes. Engineered hemoproteins, such as myoglobin variants, have been developed to catalyze the asymmetric cyclopropanation of a wide range of olefins.[1][10] These enzymatic methods offer several advantages:

-

High Stereoselectivity: Engineered enzymes can provide exceptional levels of diastereo- and enantioselectivity (often >98% de and >99% ee), which is often difficult to achieve with traditional chemical catalysts.[10]

-

Enantiodivergence: Different variants of an enzyme can be used to selectively produce either enantiomer of the desired product, providing access to a broader range of stereoisomers for biological testing.[1]

-

Milder Reaction Conditions: Biocatalytic reactions are typically run in aqueous media under ambient temperature and pressure, reducing the environmental impact.

A notable advancement is the use of pyridotriazoles as stable, readily accessible carbene precursors for enzymatic cyclopropanation, avoiding the need for potentially explosive diazo compounds.[1] This strategy has been successfully applied to synthesize a variety of optically active pyridine-containing cyclopropanes.[1]

The Pyridinyl Cyclopropane Scaffold in Drug Design

The utility of the cyclopropyl group in drug design is multifaceted. It acts as a "conformationally restricted" analogue of a double bond or an ethyl group, locking the molecule into a specific shape that can lead to more selective and potent binding to a biological target.[5]

Key contributions of the cyclopropyl moiety:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[6] This can increase the half-life of a drug in the body.

-

Potency Enhancement: By fixing the conformation of a molecule, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in binding affinity and potency.[5]

-

Improved Physicochemical Properties: The introduction of a cyclopropane ring can modulate a compound's lipophilicity, permeability, and solubility, which are critical parameters for oral bioavailability and distribution in the body.[5]

The pyridine ring complements these features by providing a key interaction point for hydrogen bonding and serving as a polar, ionizable group that can improve solubility and bioavailability.[3]

Workflow and Experimental Protocols

General Synthetic Workflow

The synthesis of a pyridinyl cyclopropane drug candidate typically follows a multi-step process that requires careful planning and execution. The following diagram illustrates a generalized workflow for an asymmetric cyclopropanation.

Caption: Generalized workflow for the synthesis of a pyridinyl cyclopropane compound.

Example Protocol: Biocatalytic Asymmetric Cyclopropanation

This protocol is a representative example based on methodologies developed for myoglobin-catalyzed cyclopropanation.[10]

Objective: To synthesize a chiral 2-aryl-1-(pyridin-3-yl)cyclopropanecarboxylate intermediate.

Materials:

-

Styrene derivative (Substrate 1)

-

Ethyl diazoacetate (EDA) (Carbene precursor)

-

Engineered myoglobin catalyst expressed in E. coli whole cells

-

Phosphate buffer (pH 8.0)

-

Sodium dithionite (reducing agent)

-

Ethyl acetate (extraction solvent)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

Biocatalyst Preparation: A suspension of E. coli whole cells expressing the engineered myoglobin is prepared in 50 mM potassium phosphate buffer (pH 8.0) to an optical density (OD600) of 40.

-

Reaction Setup: In a sealed vial, the cell suspension is combined with the styrene derivative (10 mM final concentration). The vial is sealed and degassed with argon for 10 minutes to create an anaerobic environment, which is critical for the catalytic cycle of the hemoprotein.

-

Initiation: A solution of sodium dithionite (to reduce the heme iron to its active Fe(II) state) and ethyl diazoacetate (EDA) is added via syringe pump over a period of 12 hours. The slow addition of the carbene precursor is crucial to maintain a low concentration, minimizing side reactions and catalyst deactivation.

-

Reaction Monitoring: The reaction is stirred at room temperature for 24 hours. Progress is monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or GC-MS.

-

Workup and Extraction: Upon completion, the reaction mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

-

Analysis: The purified product is analyzed by ¹H and ¹³C NMR for structural confirmation. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral stationary phase HPLC or SFC.

Self-Validation: The trustworthiness of this protocol is ensured by the rigorous analysis in step 7. NMR confirms that the correct molecular structure has been formed, while chiral HPLC provides quantitative data on the stereochemical outcome, validating the effectiveness of the biocatalyst.

Quantitative Data and Method Comparison

The choice of synthetic method can have a profound impact on the efficiency and stereochemical outcome of the reaction. The following table summarizes representative data comparing traditional and biocatalytic methods for a challenging pyridinyl cyclopropanation.

| Method | Catalyst System | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield | Reference |

| Chemical Catalysis | Ru(iPr-PyBox) | 40% | 65% | N/A | [10] |

| Biocatalysis | Engineered Myoglobin (Whole Cell) | >99% | >99% | ~90% | [10] |

This data clearly illustrates the superior selectivity that can be achieved with modern biocatalytic approaches for this specific class of compounds.

Future Directions

The field of pyridinyl cyclopropane synthesis continues to evolve. Current research focuses on expanding the substrate scope of both chemical and biological catalysts to create even more complex and diverse molecular architectures. The development of photoredox catalysis and other novel activation methods promises to provide new pathways to these valuable scaffolds.[6] As our understanding of the intricate relationship between three-dimensional molecular shape and biological function deepens, pyridinyl cyclopropane compounds are poised to play an increasingly important role in the development of next-generation therapeutics.

References

-

Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. National Institutes of Health (NIH). Available at: [Link]

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Available at: [Link]

-

Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. National Institutes of Health (NIH). Available at: [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]

-

Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. National Institutes of Health (NIH). Available at: [Link]

-

Pyridine-catalyzed asymmetric cyclization with electron-deficient alkenes for the selective synthesis of cyclopropanes and dihydrofurans. American Chemical Society. Available at: [Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health (NIH). Available at: [Link]

-

A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Royal Society of Chemistry. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. National Institutes of Health (NIH). Available at: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. EnPress Publisher. Available at: [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]

-

Cyclopropane ring opening with pyridine hydrochloride. ACS Publications. Available at: [Link]

-

Cyclopropane. Wikipedia. Available at: [Link]

-

The discovery of cyclopropane. PubMed. Available at: [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

Sources

- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cyclopropane - Wikipedia [en.wikipedia.org]

- 10. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine-catalyzed asymmetric cyclization with electron-deficient alkenes for the selective synthesis of cyclopropanes and dihydrofurans | Poster Board #132 - American Chemical Society [acs.digitellinc.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug discovery and development, the ability to synthesize, separate, and characterize individual stereoisomers is paramount, as different enantiomers and diastereomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereoisomers of 2-(pyridin-2-yl)cyclopropanecarboxylic acid, a molecule of significant interest due to the prevalence of both the pyridine and cyclopropane motifs in medicinal chemistry.[1][2][3]

This document will delve into the nuanced strategies for the stereoselective synthesis of the four stereoisomers of this compound, provide detailed protocols for their separation and purification, and outline advanced analytical techniques for the unambiguous assignment of their absolute and relative configurations.

The Structural Landscape: Four Stereoisomers

This compound possesses two stereogenic centers, giving rise to a total of four possible stereoisomers: two pairs of enantiomers. These are the cis and trans diastereomers, each existing as a pair of mirror images.

-

(1R,2S)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid and (1S,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid (the cis enantiomeric pair)

-

(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid and (1S,2S)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid (the trans enantiomeric pair)

The relative orientation of the pyridinyl and carboxylic acid groups on the cyclopropane ring dictates the cis or trans configuration, while the absolute configuration at each stereocenter is designated by the Cahn-Ingold-Prelog (R/S) nomenclature. Understanding and controlling this stereochemistry is the cornerstone of developing this molecule for potential therapeutic applications.

I. Synthesis of the Stereoisomers: Strategies and Methodologies

The synthesis of stereochemically pure cyclopropanes is a well-established field, with asymmetric catalysis being a particularly powerful tool.[4][5] Alternatively, the synthesis of a racemic or diastereomeric mixture followed by chiral resolution offers a robust, albeit sometimes less direct, route to the desired isomers.

A. Asymmetric Synthesis via Catalytic Cyclopropanation

The most elegant and efficient method for accessing specific stereoisomers is through asymmetric cyclopropanation. This approach typically involves the reaction of an alkene with a diazo compound in the presence of a chiral catalyst. For the synthesis of this compound stereoisomers, 2-vinylpyridine serves as the alkene precursor, and a diazoacetate, such as ethyl diazoacetate, acts as the carbene source.

The choice of a chiral catalyst is critical in directing the stereochemical outcome of the reaction. Chiral dirhodium(II) carboxylate complexes have proven to be exceptionally effective for this class of transformation.[6][7][8]

Caption: Asymmetric synthesis of 2-(pyridin-2-yl)cyclopropanecarboxylate esters.

Experimental Protocol: Asymmetric Rhodium-Catalyzed Cyclopropanation

This protocol is adapted from established procedures for the asymmetric cyclopropanation of vinyl heterocycles.[5][9]

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral dirhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄, 1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

-

Reaction Setup: To the catalyst solution, add 2-vinylpyridine (1.2 equivalents).

-

Diazoacetate Addition: Prepare a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM. Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 4-8 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the cis and trans diastereomers.

-

Hydrolysis: The separated ester diastereomers can be hydrolyzed to the corresponding carboxylic acids using standard conditions (e.g., LiOH in THF/water).

Causality Behind Experimental Choices:

-

Chiral Catalyst: The choice of the chiral rhodium catalyst is the primary determinant of both the diastereoselectivity (cis vs. trans) and the enantioselectivity (R vs. S at each stereocenter). Different catalysts may favor different stereochemical outcomes.[5]

-

Slow Addition of Diazoacetate: Diazo compounds can be unstable and prone to dimerization or other side reactions. Slow addition ensures that the concentration of the diazo compound remains low, favoring the desired cyclopropanation reaction.

-

Anhydrous Conditions: The rhodium-catalyzed reaction is sensitive to moisture, which can deactivate the catalyst. Therefore, the use of anhydrous solvents and an inert atmosphere is essential for optimal results.

B. Racemic Synthesis and Chiral Resolution

1. Racemic Synthesis:

A racemic mixture of the cis and trans diastereomers can be synthesized using an achiral cyclopropanation catalyst, such as rhodium(II) acetate. The protocol is similar to the asymmetric synthesis described above, but with the substitution of the chiral catalyst for an achiral one.

2. Chiral Resolution via Diastereomeric Salt Formation:

This classical resolution technique relies on the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts.[10][11][12] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with (R)-(-)-1-Phenylethylamine

-

Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetone). Add a solution of (R)-(-)-1-phenylethylamine (0.5-1.0 equivalent) in the same solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in a refrigerator or freezer to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

-

Enantiomeric Enrichment: The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

-

Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of approximately 2-3.

-

Extraction: Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid. The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

II. Separation and Purification of Stereoisomers

For both analytical and preparative purposes, chromatographic techniques are indispensable for the separation of the stereoisomers of this compound. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most powerful methods for this task.[13][14][15]

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for the separation of a wide range of chiral compounds.[16][17][18]

Experimental Protocol: Preparative Chiral HPLC

-

Column Selection: Screen a variety of chiral columns (e.g., Chiralpak IA, IB, IC, etc.) with different mobile phases to identify the optimal conditions for separation.

-

Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape. For a carboxylic acid, an acidic additive like trifluoroacetic acid (TFA) or acetic acid is commonly used.

-

Preparative Separation: Once the analytical method is optimized, it can be scaled up to a preparative scale by using a larger-diameter column and a higher flow rate. The sample is injected in multiple runs, and the fractions corresponding to each enantiomer are collected.

-

Product Isolation: The collected fractions are concentrated under reduced pressure to yield the separated enantiomers.

| Parameter | Typical Conditions | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., amylose or cellulose derivatives) | Broad applicability and proven success in resolving a wide range of enantiomers. |

| Mobile Phase | Hexane/Ethanol or Heptane/Isopropanol | Allows for tuning of retention and selectivity. |

| Additive | 0.1% Trifluoroacetic Acid (TFA) | Improves peak shape for acidic analytes by suppressing ionization. |

| Flow Rate | 1-20 mL/min (analytical to preparative) | Adjusted based on column dimensions and desired separation time. |

| Detection | UV at 254 nm | The pyridine ring provides a strong chromophore for UV detection. |

B. Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, lower solvent consumption, and higher efficiency.[19][20] The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a polar organic modifier.

Experimental Protocol: Preparative Chiral SFC

-

Column and Modifier Screening: Similar to HPLC, screen various chiral columns and organic modifiers (e.g., methanol, ethanol, isopropanol) to find the best separation conditions.

-

Additive Selection: For acidic compounds, an acidic additive (e.g., formic acid or acetic acid) may be required to achieve good peak shape and resolution.

-

Method Optimization: Optimize parameters such as back pressure, temperature, and modifier percentage to maximize resolution and throughput.

-

Preparative Separation: Scale up the optimized analytical method to a preparative system for the isolation of larger quantities of each enantiomer.

| Parameter | Typical Conditions | Rationale |

| Chiral Stationary Phase | Polysaccharide-based or Pirkle-type | A wide variety of CSPs are available for SFC. |

| Mobile Phase | CO₂ / Methanol or Ethanol | Methanol is a common and effective modifier in SFC. |

| Additive | 0.1-0.5% Formic Acid or Acetic Acid | Improves peak shape and can influence selectivity. |

| Back Pressure | 100-150 bar | Maintains the CO₂ in a supercritical state. |

| Temperature | 35-45 °C | Affects mobile phase density and can influence selectivity. |

III. Characterization and Stereochemical Assignment

Once the stereoisomers have been synthesized and separated, their structures and absolute configurations must be unambiguously determined. A combination of spectroscopic and crystallographic techniques is typically employed.

A. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) of the cyclopropane ring. The coupling constants (J-values) between the protons on the cyclopropane ring are diagnostic. Generally, the cis coupling constant (³J_cis_) is larger than the trans coupling constant (³J_trans_). Additionally, the chemical shifts of the cyclopropane protons and carbons will differ between the cis and trans isomers due to different steric and electronic environments.[12][21]

Expected ¹H NMR Characteristics:

-

Cyclopropane Protons: The protons on the cyclopropane ring will appear as a complex multiplet. The chemical shifts and coupling patterns will be distinct for the cis and trans isomers.

-

Pyridine Protons: The characteristic signals for the protons on the pyridine ring will be present.

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton will be observed, which will disappear upon D₂O exchange.

B. X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of both the relative and absolute stereochemistry of a chiral molecule.[22][23] By obtaining a suitable crystal of one of the enantiomers, the three-dimensional structure can be determined with high precision. If a heavy atom is present in the molecule or if anomalous dispersion methods are used, the absolute configuration can also be determined.